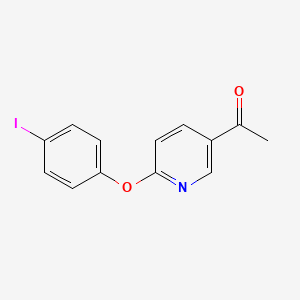

5-Acetyl-2-(4-iodophenoxy) pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Acetyl-2-(4-iodophenoxy) pyridine, also known as IR783, is a chemical compound that has gained significant attention in scientific research, particularly in the fields of cancer therapeutics and imaging. Its molecular formula is C13H10INO2 and it has a molecular weight of 339.132 .

Synthesis Analysis

The synthesis of pyridines and related compounds often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of 5-Acetyl-2-(4-iodophenoxy) pyridine is characterized by a pyridine ring with an acetyl group at the 5-position and a 4-iodophenoxy group at the 2-position .科学的研究の応用

Insecticidal Activity

Research has indicated the potential of pyridine derivatives, including compounds similar to 5-Acetyl-2-(4-iodophenoxy) pyridine, in insecticidal applications. These derivatives have shown significant activity against pests like the cowpea aphid, Aphis craccivora Koch. For instance, a study revealed that one of the synthesized pyridine derivatives exhibited insecticidal activity about four times that of the standard acetamiprid insecticide (Bakhite et al., 2014).

Chemical Synthesis

5-Acetyl-2-(4-iodophenoxy) pyridine and related compounds are significant in chemical synthesis, particularly for acetylations. A study demonstrated the use of Ac2O-Py/basic alumina as a versatile reagent for solvent-free acetylations under microwave irradiation, indicating potential applications in efficient chemical synthesis processes (Paul et al., 2002).

Antimicrobial Activities

Pyridine derivatives, similar to 5-Acetyl-2-(4-iodophenoxy) pyridine, have been studied for their antimicrobial properties. Research on new pyridothienopyrimidines and pyridothienotriazines, derived from similar compounds, demonstrated notable in vitro antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Catalysis

Compounds related to 5-Acetyl-2-(4-iodophenoxy) pyridine have been used in catalysis, particularly in processes like direct hydroxylation of benzene with hydrogen peroxide. Research involving pyridine-modified catalysts demonstrated their effectiveness in increasing the yield of specific chemical reactions, highlighting their potential role in industrial catalysis (Leng et al., 2008).

RNA Structure Determination

In the field of molecular biology, pyridine derivatives have facilitated the study of RNA structures. A research study highlighted the use of a pyridine-based spin label for measuring intramolecular distances in RNA, aiding in understanding RNA's structural dynamics (Piton et al., 2007).

Green Chemistry Applications

The principles of green chemistry have also found applications for pyridine derivatives. A study involved the microwave-assisted synthesis of pyridine nucleosides, indicating an eco-friendly approach to chemical synthesis with potential pharmacological significance (Alrobaian et al., 2019).

Safety and Hazards

特性

IUPAC Name |

1-[6-(4-iodophenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO2/c1-9(16)10-2-7-13(15-8-10)17-12-5-3-11(14)4-6-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLCYKUNCFVPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2415765.png)

![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)

![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)

![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)